3,6,7-Trimethylquinoxalin-2-ol
Overview
Description
3,6,7-Trimethylquinoxalin-2-ol, also known as TMQ, is a heterocyclic compound that belongs to the quinoxaline family. It has a molecular formula of C11H12N2O . The average mass is 188.226 Da and the monoisotopic mass is 188.094955 Da .
Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm³ . It has a molar refractivity of 54.5±0.5 cm³ . The compound has 3 hydrogen bond acceptors and 1 hydrogen bond donor . It has a polar surface area of 41 Ų and a molar volume of 156.7±7.0 cm³ .Scientific Research Applications
1. Enhancement of Antisense Oligonucleotide Activity
Bennett et al. (1992) explored the use of cationic lipids, specifically DOTMA, in enhancing the activity of antisense oligonucleotides, a type of nucleic acid used for gene silencing. They found that DOTMA significantly increased the potency of these oligonucleotides in human umbilical vein endothelial cells. This suggests potential applications of quinoxalin derivatives in gene therapy and molecular biology research (Bennett et al., 1992).
2. Synthesis of Novel Antioxidants
Adelwoehrer et al. (2003) described the synthesis of novel antioxidants, which are 3-oxa-derivatives of α-tocopherol (vitamin E), using trimethylhydroquinone. These compounds are part of a new class of phenolic antioxidants, indicating the potential of quinoxalin derivatives in creating new antioxidant agents (Adelwoehrer et al., 2003).
3. Study of Free Radical Formation
Skaare and Henriksen (1975) conducted electron spin resonance studies on ethoxyquin, a quinoxaline derivative, to understand its free radical formation. They discovered that ethoxyquin exists partly in the free radical form, which could have implications for its antioxidant properties and the understanding of free radical chemistry (Skaare & Henriksen, 1975).
4. Development of Therapeutic Agents
Smith et al. (2008) reported on the use of Buchwald-Hartwig chemistry for synthesizing 6-heterocyclic substituted 2-aminoquinolines. These compounds demonstrated increased binding affinity for the SH3 domain, a protein involved in signaling pathways. This research opens doors for the development of new therapeutic agents targeting protein-protein interactions (Smith et al., 2008).
5. Understanding the Mechanism of Drug Action
Dayanithi et al. (2007) explored the mechanism of action of trimetazidine, a quinoxaline derivative, on AMPA/kainate receptors in rat vestibular ganglion neurons. Their findings help in understanding the drug's protective role in the inner ear and its potential as an anti-excitotoxic agent (Dayanithi et al., 2007).
6. Exploration of DNA Damage Effects
Blaszczyk (2006) investigated the DNA damage induced by ethoxyquin in human lymphocytes, revealing insights into the genotoxic effects of quinoxaline derivatives. This research is significant for understanding the safety and biological effects of these compounds (Blaszczyk, 2006).
Mechanism of Action
Target of Action
3,6,7-Trimethylquinoxalin-2-ol (TMQ) is a heterocyclic compound that belongs to the quinoxaline familyFor instance, some quinoxaline derivatives have demonstrated antiviral potential by binding to the NS1A RNA-binding domain .
Biochemical Pathways
For instance, some quinoxaline derivatives have shown potential in influencing metabolic processes
Result of Action
For instance, some quinoxaline derivatives have demonstrated antiviral potential
Properties
IUPAC Name |
3,6,7-trimethyl-1H-quinoxalin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-6-4-9-10(5-7(6)2)13-11(14)8(3)12-9/h4-5H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSAKTAGNQULLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(C(=O)N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20289597 | |
Record name | 3,6,7-trimethylquinoxalin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20289597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28082-86-2 | |
Record name | NSC62135 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62135 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,6,7-trimethylquinoxalin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20289597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-HYDROXY-3,6,7-TRIMETHYLQUINOXALINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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